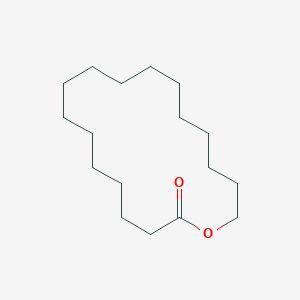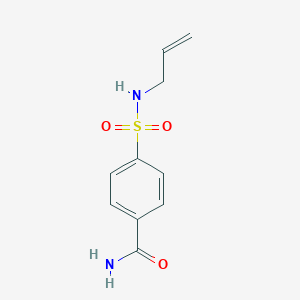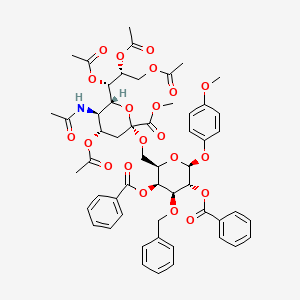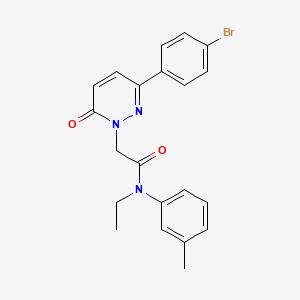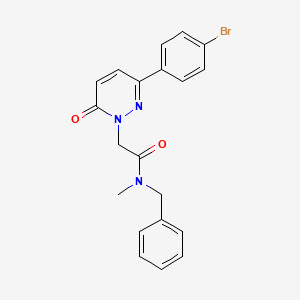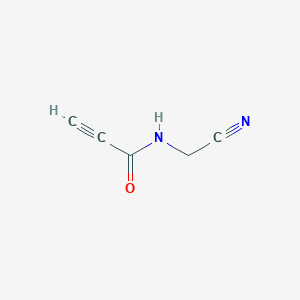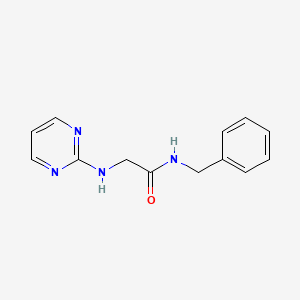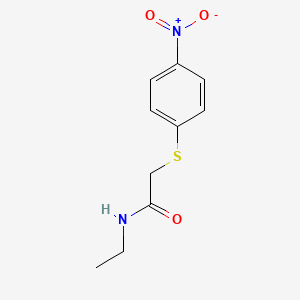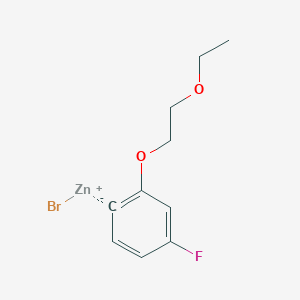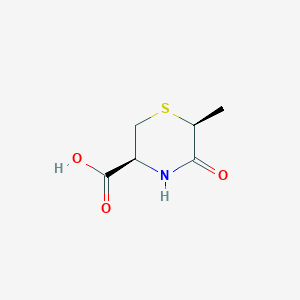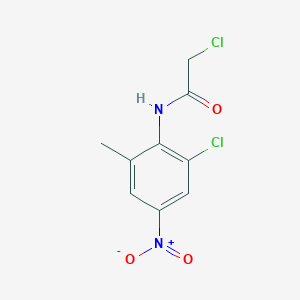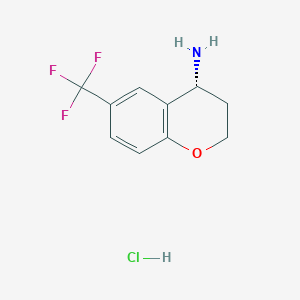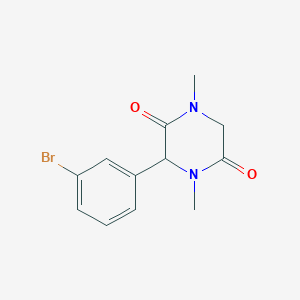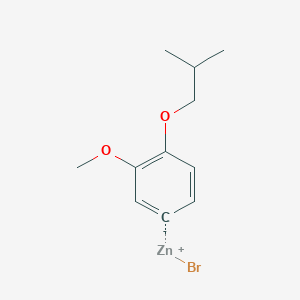
(4-i-Butyloxy-3-methoxyphenyl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-butyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-iso-butyloxy-3-methoxyphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of (4-iso-butyloxy-3-methoxyphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve consistent product quality. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
The reactions involving (4-iso-butyloxy-3-methoxyphenyl)zinc bromide often require the presence of catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organozinc compound.
Major Products Formed
The major products formed from reactions involving (4-iso-butyloxy-3-methoxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-iso-butyloxy-3-methoxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-butyloxy-3-methoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, (4-iso-butyloxy-3-methoxyphenyl)zinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (4-iso-butyloxy-3-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation with palladium or nickel catalysts, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-diiso-butyloxyphenyl)zinc bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
Uniqueness
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as improved yields and selectivity in cross-coupling reactions.
Eigenschaften
Molekularformel |
C11H15BrO2Zn |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-methoxy-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-7-5-4-6-10(11)12-3;;/h5-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QZENUIWFBZBWGL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


